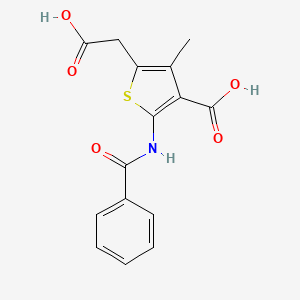![molecular formula C19H31NO3S B12117722 {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)
{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine is a complex organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl and ethoxy groups The compound also contains a cyclohexylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine typically involves multiple steps, starting with the preparation of the sulfonyl chloride intermediate. This intermediate can be synthesized by reacting 3-(tert-butyl)-4-ethoxybenzenesulfonyl chloride with 2-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from impurities.
Análisis De Reacciones Químicas
Types of Reactions
{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the compound’s bulky substituents may enhance its binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine
- {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(cyclohexyl)amine
- {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-ethylcyclohexyl)amine
Uniqueness
{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C19H31NO3S |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-tert-butyl-4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C19H31NO3S/c1-6-23-18-12-11-15(13-16(18)19(3,4)5)24(21,22)20-17-10-8-7-9-14(17)2/h11-14,17,20H,6-10H2,1-5H3 |
Clave InChI |
NVACPGFCVKSQBL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)


![[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone](/img/structure/B12117733.png)
![6-Ethoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B12117735.png)
